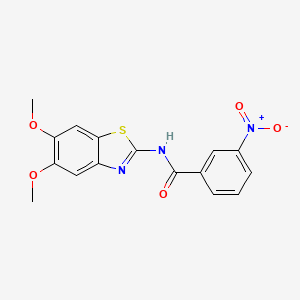

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-4-3-5-10(6-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJXWYTXUTNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-aminobenzamide.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a fluorescent probe due to its benzothiazole moiety.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Electron-Drawing vs. Electron-Donating Groups : The target compound’s 5,6-dimethoxy groups on benzothiazole contrast with methyl () or halogen () substituents in analogs. Methoxy groups may improve solubility and electronic modulation of the benzothiazole ring .

- Amide Linkage : Unlike thiourea-linked benzothiazoles (), the target’s amide bond may favor stability and specific enzyme interactions, as seen in PFOR inhibition by ’s analog .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The 5,6-dimethoxy groups may improve aqueous solubility compared to methyl () or halogen () substituents, though the nitro group could offset this via hydrophobicity .

- Metabolic Stability : The benzothiazole core is generally resistant to oxidative metabolism, but the nitro group may undergo reduction in vivo, as seen in .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzothiazole family, characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. The presence of methoxy groups enhances its solubility and may influence its interactions with biological targets.

Chemical Structure and Properties

The compound features a benzothiazole core functionalized with a nitro group and methoxy groups at the 5 and 6 positions. This structural arrangement is significant for its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₄S |

| Molecular Weight | 295.32 g/mol |

| Solubility | Soluble in organic solvents; moderate in water |

| Functional Groups | Benzothiazole, Nitro, Methoxy |

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase enzymes and modulation of pro-apoptotic and anti-apoptotic proteins .

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting the integrity of bacterial cell membranes, leading to cell lysis .

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines by blocking NF-κB signaling pathways, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

- Antitumor Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines (e.g., A549 and HCC827) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .

- Antimicrobial Testing : The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) that support its potential as an antimicrobial agent .

Case Studies

-

Case Study on Antitumor Activity :

- Objective : Evaluate the cytotoxic effects on lung cancer cell lines.

- Methodology : MTS assay was conducted on A549 and HCC827 cells.

- Results : Significant reduction in cell viability was observed at concentrations above 5 μM, indicating strong antitumor potential.

-

Case Study on Antimicrobial Properties :

- Objective : Assess effectiveness against common bacterial pathogens.

- Methodology : Broth microdilution method was employed.

- Results : The compound exhibited MIC values below 10 μg/mL for both E. coli and S. aureus, highlighting its potential as a therapeutic agent against infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.